13,14-dihydro-16,16-difluoro Prostaglandin J2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

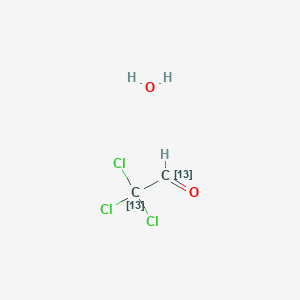

Prostaglandin J2 (PGJ2) is an analog of PGD2 that can inhibit both platelet aggregation and cell growth. However, it is not clear whether these effects are initiated by PGJ2 or a derivative. 13,14-dihydro-16,16-difluoro PGJ2 is an analog of PGJ2. While its biological activities have not been evaluated, it should be noted that the addition of two electron-withdrawing fluorine atoms has been used to stabilize prostanoids and significantly delay degradation in vivo. Importantly, 13,14-dihydro PGE1 has activity that is comparable to that of PGE1, suggesting that this analog of PGJ2 could be biologically active.

Wissenschaftliche Forschungsanwendungen

Endothelial Cell Apoptosis

13,14-dihydro-16,16-difluoro Prostaglandin J2 has been studied for its role in inducing endothelial cell apoptosis through a PPAR-dependent pathway. This process is critical for understanding and potentially treating pathologies where excessive angiogenesis is implicated (Bishop-Bailey & Hla, 1999).

Anti-Inflammatory Functions

This compound is recognized for its anti-inflammatory functions, mainly attributed to its property as the endogenous ligand for the intranuclear receptor PPARgamma. These functions are crucial in both molecular physiology and pathological states (Scher & Pillinger, 2005).

Inhibition of Influenza A Virus Replication

It has shown therapeutic efficacy against influenza A virus infection by inducing cytoprotective heat shock proteins, suggesting new strategies for treating influenza virus infection (Pica et al., 2000).

Role in Peripheral Arterial Occlusive Disease

Studies have indicated its formation during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease, contributing to the beneficial effects of PGE1 administration in these patients (Peskar et al., 1991).

Potential Role in Cancer Research

In patients with urogenital tumors, elevated serum levels of 13,14-Dihydro-15-keto-prostaglandin F2α, a related metabolite, have been reported. This elevation in certain cancers suggests a possible role in cancer research and diagnostics (Dunzendorfer et al., 1980).

Effects on Proteasome and Inflammatory Responses

This prostaglandin modifies and inhibits components of the proteasome in endothelial cells, thereby inhibiting the NF-κB pathway in response to TNF-α. This action reduces the adhesion and migration of monocytes, playing a role in inflammatory disorders like atherosclerosis (Marcone et al., 2016).

Interaction with Mitochondrial Respiratory Complex I

It efficiently blocks state 3 oxygen consumption in mitochondria, inhibiting NADH-ubiquinone reductase (complex I) activity, and increases the rate of reactive oxygen species generation. This identifies mitochondrial complex I as a new target for its actions (Martinez et al., 2005).

Eigenschaften

Molekularformel |

C20H30F2O4 |

|---|---|

Molekulargewicht |

372.5 |

InChI |

InChI=1S/C20H30F2O4/c1-2-3-14-20(21,22)18(24)13-11-16-15(10-12-17(16)23)8-6-4-5-7-9-19(25)26/h4,6,10,12,15-16,18,24H,2-3,5,7-9,11,13-14H2,1H3,(H,25,26)/b6-4-/t15-,16+,18+/m0/s1 |

InChI-Schlüssel |

ZMCRQICFUSAGRE-IOSFHEAUSA-N |

SMILES |

O=C1C=C[C@H](C/C=CCCCC(O)=O)[C@H]1CC[C@@H](O)C(F)(F)CCCC |

Synonyme |

13,14-dihydro-16,16-difluoro PGJ2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.